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molecular formula C7H13NO4 B8600505 2-Methyl-2-(3-nitropropyl)-1,3-dioxolane CAS No. 19639-74-8

2-Methyl-2-(3-nitropropyl)-1,3-dioxolane

Cat. No. B8600505
M. Wt: 175.18 g/mol
InChI Key: FTOVOZNFEBTZNV-UHFFFAOYSA-N
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Patent
US06716990B2

Procedure details

5-Nitro-2,2-ethylenedioxypentane (103 g) is dissolved in methanol (2.0 l) and initially introduced into a hydrogenation flask. After the thorough flushing of the apparatus with N2, 10% Pd/C (10 g) is added. Hydrogenation is then carried out at RT under normal conditions in a stream of H2 for a total of 11 h with vigorous stirring. After the reaction is complete (TLC dichloromethane/methanol=9:1, staining reagent 1.0% strength ethanolic ninhydrin solution), the flask is flushed with N2 and the mixture is filtered off with suction through kieselguhr. The colorless filtrate is concentrated to dryness at T≦40° C. and p≧30 mbar, the title compound (85 g, quant.) first being obtained as a colorless oil, which solidifies to give a wax. TLC (dichloromethane/methanol=9:1), Rf=0.0 -0.22.
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH2:5][CH2:6][C:7]1([O:12][CH2:11][CH2:10][O:9]1)[CH3:8])([O-])=O>CO>[NH2:1][CH2:4][CH2:5][CH2:6][C:7]1([O:12][CH2:11][CH2:10][O:9]1)[CH3:8]

Inputs

Step One
Name
Quantity
103 g
Type
reactant
Smiles
[N+](=O)([O-])CCCC1(C)OCCO1
Name
Quantity
2 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
initially introduced into a hydrogenation flask
CUSTOM
Type
CUSTOM
Details
After the thorough flushing of the apparatus with N2, 10% Pd/C (10 g)
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
is then carried out at RT under normal conditions in a stream of H2 for a total of 11 h with vigorous stirring
Duration
11 h
CUSTOM
Type
CUSTOM
Details
the flask is flushed with N2
FILTRATION
Type
FILTRATION
Details
the mixture is filtered off with suction through kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
The colorless filtrate is concentrated to dryness at T≦40° C. and p≧30 mbar

Outcomes

Product
Name
Type
product
Smiles
NCCCC1(C)OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 85 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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